molecular formula C15H15ClN6O B3787691 1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3787691
M. Wt: 330.77 g/mol
InChI Key: WYTHOMJBFDQHJR-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a carboxamide group, a pyrazole ring, and a chlorobenzyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve the reaction of a 2-chlorobenzyl halide with a 1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a pyrazole ring, and a chlorobenzyl group attached to a carboxamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group might increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound is not known as it might be a novel or less-studied molecule .

Future Directions

Future research could focus on elucidating the synthesis, mechanism of action, and potential applications of this compound .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-pyrazol-1-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c16-13-5-2-1-4-12(13)10-22-11-14(19-20-22)15(23)17-7-9-21-8-3-6-18-21/h1-6,8,11H,7,9-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTHOMJBFDQHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)NCCN3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
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1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
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1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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1-(2-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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